molecular formula C19H18N4O3S2 B2872114 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide CAS No. 894020-58-7

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2872114
CAS No.: 894020-58-7
M. Wt: 414.5
InChI Key: HYFDCSMUMNDZQW-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a 3,4-dimethoxyphenyl group at position 2 and a thiophene-2-carboxamide moiety linked via an ethyl chain at position 6 (Figure 1). Its heterocyclic architecture positions it as a candidate for diverse biological activities, including antimicrobial and enzyme inhibition .

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-25-14-6-5-12(10-15(14)26-2)17-21-19-23(22-17)13(11-28-19)7-8-20-18(24)16-4-3-9-27-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFDCSMUMNDZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with α-haloketones under acidic or basic conditions.

    Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.

    Coupling with 3,4-Dimethoxyphenyl Group: The triazole-thiazole intermediate is then coupled with a 3,4-dimethoxyphenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling with Thiophene-2-Carboxamide: The final step involves coupling the intermediate with thiophene-2-carboxamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols .

Scientific Research Applications

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory and antitumor activities.

Mechanism of Action

The mechanism of action of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

a. Thiazolo[3,2-b][1,2,4]triazole Derivatives
  • Compound 8b (): Structure: 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole. Key Differences: Replaces the 3,4-dimethoxyphenyl group with 4-chlorophenyl and 4-methoxyphenyl substituents.
  • N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ():

    • Structure: Fluorophenyl at position 2 and ethanediamide linker to 4-methoxyphenyl.
    • Impact: Fluorine improves metabolic stability and bioavailability compared to methoxy groups. The ethanediamide linker may enhance target binding through additional hydrogen bonds .
b. Triazolo-Thiadiazole Derivatives ():
  • Structure: [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole core.
  • Key Differences: Thiadiazole replaces the thiazole ring, altering ring strain and electronic properties.
  • Impact: Reported antimicrobial and antiviral activities suggest shared pharmacophores but divergent potency due to structural differences .

Substituent Variations

a. Phenyl Group Modifications
  • Verapamil-Related Compound B (): Structure: 3,4-Dimethoxyphenethyl groups linked via a nitrile-containing chain.
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide ():

    • Structure: Simplified benzamide analog without fused heterocycles.
    • Impact: Demonstrates that the dimethoxyphenyl-ethyl-carboxamide motif alone retains bioactivity, but lacks the enhanced rigidity and binding affinity from the thiazolo-triazole core .
b. Carboxamide Linkers
  • Benzothiazole-3-carboxamide Derivatives (): Structure: Thiazolidinone-linked benzothiazole carboxamides with halogenated phenyl groups. Impact: Chloro/fluoro substituents increase cytotoxicity, but the benzothiazole core may limit solubility compared to the target compound’s thiophene carboxamide .

Antimicrobial Potential

  • Triazolo-Thiadiazoles : Broad-spectrum activity against bacteria (e.g., S. aureus), fungi (C. albicans), and viruses (HIV-1) .
  • Target Compound : Predicted enhanced activity due to thiophene carboxamide’s electron-rich nature and dimethoxyphenyl’s membrane penetration.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : Triazolo-thiadiazoles show IC₅₀ values <10 µM, suggesting the target compound may exhibit similar or improved efficacy .

Cytotoxicity

  • Benzothiazole-3-carboxamides : IC₅₀ values of 2–10 µM against cancer cell lines . The target compound’s fused core may improve selectivity via rigid binding.

Physicochemical Properties

Property Target Compound Compound 8b N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide
Melting Point Predicted 150–160°C 130–132°C 90°C
Solubility (LogP) ~3.5 (moderate lipophilicity) ~3.8 ~2.9
NMR (¹³C) Thiophene C=O ~165 ppm Thiazolo-triazole C=O ~164 ppm Benzamide C=O ~168 ppm

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide, commonly referred to as a thiazolo[3,2-b][1,2,4]triazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound is characterized by a thiazolo-triazole framework linked to a thiophene moiety. The molecular formula is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S, with a molecular weight of 452.5 g/mol .

Biological Activity Overview

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains. For instance, molecular docking studies revealed high affinity for DNA gyrase, which is crucial for bacterial DNA replication .
  • Anti-Proliferative Effects : Certain derivatives have demonstrated anti-cancer properties by inhibiting cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
  • Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways by affecting the expression of enzymes such as iNOS and COX-2 in inflammatory cells .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Thiazolo-Triazole Core : This involves cyclization reactions that create the thiazolo and triazole rings.
  • Substitution Reactions : The introduction of the ethyl and thiophene groups is achieved through nucleophilic substitution methods.
  • Final Coupling : The carboxamide group is introduced at the final stage to yield the target compound.

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • Antibacterial Activity : A study reported that derivatives similar to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism was linked to inhibition of bacterial DNA replication .
  • Anti-Cancer Studies : Research indicated that certain thiazolo-triazole derivatives could induce apoptosis in cancer cell lines by activating caspase pathways. For example, compounds with similar structures were tested against breast cancer cell lines and showed significant cytotoxicity through cell cycle arrest mechanisms .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntibacterialE. coliInhibition at 50 µg/mL
Anti-proliferativeMCF-7 (breast cancer cells)IC50 = 25 µM
Anti-inflammatoryRAW264.7 cellsReduced iNOS expression by 40%

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